molecular formula C10H12N2 B016587 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine CAS No. 102780-52-9

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Cat. No.: B016587
CAS No.: 102780-52-9
M. Wt: 160.22 g/mol
InChI Key: VEZJZUAPDXWXQE-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Methyl Myosmine, also known as 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, is a minor tobacco alkaloid . It is chemically related to nicotine . The primary targets of 5-Methyl Myosmine are the aromatase enzymes and the dopamine receptors in the human body .

Mode of Action

5-Methyl Myosmine interacts with its targets in a couple of ways. It inhibits aromatase enzymes, which are involved in the conversion of androgens to estrogens . This inhibition is sevenfold more potent than that of nicotine . Additionally, 5-Methyl Myosmine releases dopamine, a neurotransmitter associated with pleasure and reward, in adult rats .

Biochemical Pathways

The biochemical pathways affected by 5-Methyl Myosmine are primarily those involving the metabolism of estrogens and the release of dopamine. By inhibiting aromatase enzymes, 5-Methyl Myosmine can potentially disrupt the normal balance of hormones in the body . The release of dopamine can affect mood and behavior .

Pharmacokinetics

It is known that 5-methyl myosmine can be metabolized in the body .

Result of Action

The inhibition of aromatase by 5-Methyl Myosmine could potentially lead to a decrease in the levels of estrogen in the body . This could have various effects, depending on the individual’s gender, age, and overall health. The release of dopamine could lead to changes in mood and behavior .

Action Environment

The action, efficacy, and stability of 5-Methyl Myosmine can be influenced by various environmental factors. For example, the presence of other substances, such as other tobacco alkaloids, could potentially affect the action of 5-Methyl Myosmine . Additionally, factors such as pH and temperature could potentially affect the stability of 5-Methyl Myosmine .

Biochemical Analysis

Biochemical Properties

It is known that it is a metabolite of nicotine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nicotine metabolism

Metabolic Pathways

Given its status as a metabolite of nicotine, it is likely involved in similar metabolic pathways . This could potentially include interactions with enzymes or cofactors involved in nicotine metabolism, as well as effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJZUAPDXWXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508852
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102780-52-9
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
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3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

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